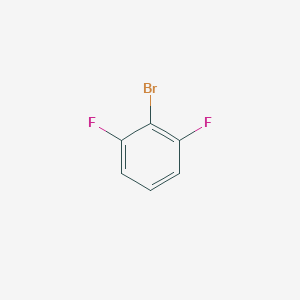

1-Bromo-2,6-difluorobenzene

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-1,3-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF2/c7-6-4(8)2-1-3-5(6)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRZTZLCMURHWFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40214462 | |

| Record name | 1-Bromo-2,6-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40214462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64248-56-2 | |

| Record name | 2-Bromo-1,3-difluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64248-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2,6-difluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064248562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-2,6-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40214462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2,6-difluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.846 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Utility of 1-Bromo-2,6-difluorobenzene (CAS No. 64248-56-2) in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

1-Bromo-2,6-difluorobenzene, identified by the CAS number 64248-56-2 , is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] Its unique substitution pattern, featuring a bromine atom flanked by two fluorine atoms, imparts distinct reactivity and physicochemical properties that are highly sought after in the design of complex molecular architectures. This guide provides a comprehensive technical overview of this compound, including its core properties, synthesis, reactivity, and applications, with a particular focus on its strategic deployment in drug discovery and development.

Core Properties and Specifications

This compound is a clear, colorless to light yellow liquid at room temperature.[1] The presence of the two highly electronegative fluorine atoms ortho to the bromine significantly influences the electronic environment of the benzene ring and the carbon-bromine bond, which is a key determinant of its chemical behavior.

| Property | Value | Source(s) |

| CAS Number | 64248-56-2 | [1][2] |

| Molecular Formula | C₆H₃BrF₂ | [2] |

| Molecular Weight | 192.99 g/mol | [2] |

| Appearance | Clear colorless to light yellow liquid | [1] |

| Boiling Point | 61 °C at 35 mmHg | [1] |

| Density | 1.71 g/cm³ | [1] |

| Refractive Index (n20/D) | 1.51 | [2] |

| Flash Point | 53 °C (127.4 °F) - closed cup | [2] |

Synthesis of this compound: A Validated Approach

The synthesis of this compound can be reliably achieved through a Sandmeyer-type reaction, a cornerstone of aromatic chemistry for the conversion of arylamines to aryl halides. The logical precursor for this synthesis is 2,6-difluoroaniline.

Conceptual Workflow for Synthesis

Caption: Synthetic route to this compound.

Detailed Experimental Protocol (Adapted from a similar, validated procedure for a related compound[3])

Step 1: Diazotization of 2,6-Difluoroaniline

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, a solution of 2,6-difluoroaniline (1.0 eq) in aqueous hydrobromic acid (48%) is prepared and cooled to 0-5 °C in an ice-salt bath.

-

A solution of sodium nitrite (1.1 eq) in water is added dropwise to the aniline solution, maintaining the temperature below 5 °C. The reaction is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Reaction

-

In a separate flask, a solution of copper(I) bromide (1.2 eq) in hydrobromic acid is prepared.

-

The cold diazonium salt solution is added portion-wise to the copper(I) bromide solution with vigorous stirring. Effervescence (nitrogen gas evolution) will be observed.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

Step 3: Work-up and Purification

-

The reaction mixture is cooled to room temperature and extracted with a suitable organic solvent, such as diethyl ether or dichloromethane.

-

The combined organic layers are washed with water, aqueous sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield pure this compound.

Reactivity and Mechanistic Insights: The "Ortho-Fluoro Effect"

The two fluorine atoms at the ortho positions to the bromine atom are the defining structural feature of this compound. This "ortho-fluoro effect" has profound implications for its reactivity, particularly in metal-catalyzed cross-coupling reactions.

The fluorine atoms exert a strong electron-withdrawing inductive effect, which can influence the reactivity of the C-Br bond. This electronic perturbation, combined with the steric hindrance from the ortho substituents, makes this compound a unique substrate in reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[3]

Logical Framework for Cross-Coupling Reactions

Caption: General mechanism for cross-coupling reactions.

Applications in Drug Discovery and Development

The incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[4] this compound serves as a valuable building block for introducing the 2,6-difluorophenyl moiety into potential therapeutic agents. This structural motif can improve the pharmacokinetic profile of a drug by blocking sites of metabolism.[5][6]

While specific examples of blockbuster drugs derived directly from this compound are not prominently in the public domain, its utility is evident in the patent literature for the synthesis of a wide range of biologically active compounds, including kinase inhibitors and G-protein coupled receptor modulators.

Spectroscopic Analysis and Characterization

The structural integrity of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a complex multiplet in the aromatic region, arising from the three protons on the benzene ring. The coupling patterns will be influenced by both proton-proton and proton-fluorine couplings.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the six carbon atoms of the benzene ring. The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants, which are diagnostic.

-

¹⁹F NMR: The fluorine NMR spectrum provides a direct and sensitive method for characterizing the compound, showing a single resonance for the two equivalent fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for C-H stretching of the aromatic ring (around 3100-3000 cm⁻¹), C=C stretching vibrations of the ring (around 1600-1450 cm⁻¹), and strong C-F stretching bands (typically in the 1300-1100 cm⁻¹ region).[1][7] The C-Br stretching vibration is expected at lower wavenumbers.

Mass Spectrometry (MS)

The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peak will be observed at m/z 192 and 194.

Safety and Handling

This compound is a flammable liquid and an irritant to the skin, eyes, and respiratory system.[2] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Store in a cool, dry, and well-ventilated area away from sources of ignition.[2]

Conclusion

This compound is a key chemical intermediate with a unique and valuable reactivity profile, largely dictated by the presence of its ortho-fluorine substituents. Its utility in the synthesis of complex organic molecules, particularly in the context of drug discovery, makes it an important tool for researchers and scientists. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe application in the laboratory.

References

- PubMed. (1982). In vitro metabolism and covalent binding among ortho-substituted bromobenzenes of varying hepatotoxicity.

- Organic Syntheses. (1963). 1-bromo-2-fluorobenzene.

- ACS Publications. (2022). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview.

- The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.

- ResearchGate. (2007). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena.

- ACS Publications. (2014). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel.

- PubMed. (2007). The role of fluorine in medicinal chemistry.

- Pearson+. (n.d.). Explain why fluorobenzene is more reactive than chlorobenzene.

- Chemistry LibreTexts. (2022). Drug Modifications to Improve Stability.

- St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS.

Sources

- 1. This compound | C6H3BrF2 | CID 123557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-溴-2,6-二氟苯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spcmc.ac.in [spcmc.ac.in]

An In-depth Technical Guide to 1-Bromo-2,6-difluorobenzene: Properties, Handling, and Synthetic Applications

Introduction

1-Bromo-2,6-difluorobenzene is a halogenated aromatic compound that serves as a crucial and versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a bromine atom flanked by two fluorine atoms, imparts distinct reactivity and properties that are highly valued in the synthesis of complex molecules. This guide provides a comprehensive overview of its core physical properties, safety protocols, spectroscopic signatures, and key applications, offering field-proven insights for researchers and professionals in drug development and materials science. The strategic placement of the fluorine atoms significantly influences the electronic nature of the aromatic ring, making the bromine atom and the adjacent C-H bonds susceptible to a variety of chemical transformations.

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of this compound are fundamental to its handling, storage, and application in synthesis. These properties have been compiled from various authoritative sources to ensure accuracy and reliability.

Core Physical Data

A summary of the essential physical and chemical identification data for this compound is presented below. This data is critical for both logistical considerations, such as storage and transport, and for the design of experimental protocols.

| Property | Value | Source(s) |

| CAS Number | 64248-56-2 | [1][2] |

| IUPAC Name | This compound | |

| Synonyms | 2,6-Difluorobromobenzene, 2-Bromo-1,3-difluorobenzene | [3] |

| Molecular Formula | C₆H₃BrF₂ | [1][4] |

| Molecular Weight | 192.99 g/mol | [1][4] |

| Appearance | Colorless to yellow liquid | [1][2][5] |

| Melting Point | 20 °C | [1][2][6] |

| Boiling Point | 61 °C at 35 mmHg | [2][3][6] |

| Density | 1.71 g/mL | [1][2][6] |

| Refractive Index (n20/D) | 1.51 | [2][6] |

| Flash Point | 53 °C (127.4 °F) - closed cup | [5] |

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the identity and purity of this compound. Key spectral data sources have been identified, which are foundational for quality control and reaction monitoring.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the three aromatic protons, with coupling patterns influenced by the adjacent fluorine atoms.

-

¹³C NMR : The carbon NMR spectrum provides information on the six carbon atoms in the benzene ring, with their chemical shifts influenced by the attached halogens.

-

¹⁹F NMR : Fluorine NMR is a powerful tool for confirming the presence and chemical environment of the two fluorine atoms.

-

-

Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic absorption bands corresponding to C-H, C-F, and C-Br bonds, as well as aromatic C=C stretching vibrations.

-

Mass Spectrometry (MS) : Mass spectral analysis will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes).

Safety, Handling, and Storage

Due to its hazardous nature, the proper handling and storage of this compound are paramount to ensure laboratory safety. This compound is classified as a flammable liquid and causes skin, eye, and respiratory irritation.[4][7][8]

Hazard Identification and GHS Classification

-

Signal Word : Warning[8]

-

GHS Hazard Pictograms :

-

Hazard Statements :

Precautionary Measures and Protocols

A self-validating system of protocols is essential for safe handling. The causality behind these recommendations is rooted in the compound's physical properties.

-

Engineering Controls : Always handle in a well-ventilated area, preferably within a chemical fume hood, to mitigate inhalation risks (H335).[9]

-

Personal Protective Equipment (PPE) :

-

Wear chemical-resistant gloves (e.g., Nitrile rubber), safety goggles, and a face shield to prevent skin and eye contact (H315, H319).[5]

-

Use a respirator with an appropriate filter (e.g., type ABEK) if ventilation is inadequate.

-

-

Fire Safety : The flash point of 53 °C indicates that it is a flammable liquid (H226).[5] Keep away from heat, sparks, open flames, and other ignition sources.[7][9] Use carbon dioxide, dry chemical, or foam for extinction.[5]

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][9] It should be stored separately from oxidizing agents.[1] Recommended storage temperature is between 2-8°C.[3]

Reactivity and Synthetic Applications

This compound is a valuable intermediate in the synthesis of pharmaceuticals, pesticides, and liquid crystal materials.[1] Its reactivity is dominated by the C-Br bond, which can participate in a wide range of transformations.

-

Cross-Coupling Reactions : The bromide is an excellent leaving group for various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of carbon-based substituents.

-

Grignard and Organolithium Reagents : The compound can be converted into the corresponding Grignard or organolithium reagent, which can then be used as a nucleophile to form new carbon-carbon bonds.

-

Synthesis of Fluorinated Boranes : It has been specifically used in the synthesis of tris(fluorophenyl)boranes.[2]

-

Multi-component Reactions : A three-component coupling reaction involving this compound, benzyne, and isocyanides has been reported, showcasing its utility in building molecular complexity rapidly.[2]

The diagram below illustrates a generalized workflow for a Suzuki cross-coupling reaction, a common application for aryl bromides like this compound.

Caption: Generalized workflow for a Suzuki cross-coupling reaction.

Conclusion

This compound is a chemical intermediate with a well-defined set of physical properties and predictable reactivity. Its utility in the synthesis of high-value compounds is clear. However, its hazardous characteristics necessitate strict adherence to safety protocols. This guide serves as a foundational resource for scientists, enabling informed experimental design and promoting safe laboratory practices when handling this versatile compound.

References

- This compound CAS No.: 64248-56-2. (n.d.). LookChem.

- This compound. (n.d.). PubChem.

- MSDS of 1-Bromo-2,3-difluorobenzene. (2009, May 24). ChemSrc.

- 1-Bromo-2,4-difluorobenzene. (n.d.). PubChem.

Sources

- 1. anstarmaterial.com [anstarmaterial.com]

- 2. This compound | 64248-56-2 [chemicalbook.com]

- 3. 64248-56-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound | C6H3BrF2 | CID 123557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.es [fishersci.es]

- 6. This compound CAS#: 64248-56-2 [m.chemicalbook.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

A Comprehensive Technical Guide to 1-Bromo-2,6-difluorobenzene for Advanced Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2,6-difluorobenzene is a halogenated aromatic compound that has emerged as a pivotal building block in modern organic synthesis. Its unique structural and electronic properties, imparted by the strategic placement of two fluorine atoms ortho to a bromine atom, render it a highly versatile reagent for the construction of complex molecular architectures. This guide provides an in-depth exploration of this compound, covering its physicochemical properties, synthesis, characteristic reactivity, and applications, with a particular focus on its utility in the pharmaceutical and materials science sectors. As a Senior Application Scientist, this document is designed to synthesize technical data with practical, field-proven insights to empower researchers in leveraging this valuable synthetic intermediate.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in a laboratory setting. This compound is a clear yellow liquid at room temperature.[1][2] Key quantitative data are summarized below for ease of reference.

| Property | Value | Source(s) |

| CAS Number | 64248-56-2 | [3][4] |

| Molecular Formula | C₆H₃BrF₂ | [3] |

| Molecular Weight | 192.99 g/mol | [3] |

| Appearance | Clear yellow liquid | [2] |

| Melting Point | 20 °C | [5] |

| Boiling Point | 61 °C at 35 mmHg | [5] |

| Density | 1.71 g/mL | [5] |

| Refractive Index (n20/D) | 1.51 | [4] |

| Flash Point | 53 °C (127.4 °F) - closed cup | [4] |

Safety and Handling:

This compound is classified as a flammable liquid and an irritant.[4] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Hazard Statements: H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Precautionary Statements: P210 (Keep away from heat, sparks, open flames, and hot surfaces), P261 (Avoid breathing vapor), P280 (Wear protective gloves/eye protection/face protection).[4]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.[5]

Synthesis of this compound

The reliable synthesis of this compound is crucial for its application as a building block. A common and effective method for the preparation of aryl bromides from the corresponding anilines is the Sandmeyer reaction. This classic transformation proceeds via the diazotization of an aniline derivative, followed by the copper(I) bromide-mediated displacement of the diazonium group.

Representative Protocol: Sandmeyer Reaction

The following protocol is adapted from established procedures for the synthesis of brominated aromatic compounds from their aniline precursors and serves as a robust method for the preparation of this compound from 2,6-difluoroaniline.[6]

Step 1: Diazotization of 2,6-Difluoroaniline

-

In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0 to -5 °C, add 2,6-difluoroaniline (1.0 equivalent) to a stirred solution of 48% hydrobromic acid (2.5-3.0 equivalents).

-

Slowly add a solution of sodium nitrite (1.05 equivalents) in water dropwise to the reaction mixture, ensuring the temperature is maintained below 5 °C.

-

Stir the resulting mixture for an additional 30 minutes at this temperature to ensure the complete formation of the diazonium salt.

Step 2: Sandmeyer Bromination

-

In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in 48% hydrobromic acid.

-

Slowly add the cold diazonium salt solution from Step 1 to the copper(I) bromide solution. Vigorous nitrogen evolution should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C for 1 hour to ensure the complete decomposition of the diazonium salt.

-

Cool the mixture to room temperature and extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers and wash sequentially with water and a saturated aqueous solution of sodium bicarbonate to remove any remaining acid.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Caption: Selective activation of the C-Br bond in this compound during oxidative addition.

Applications in Drug Discovery and Development

Fluorinated organic compounds are of immense interest in medicinal chemistry. The incorporation of fluorine atoms into a drug candidate can significantly modulate its physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. [7]The 2,6-difluorophenyl motif, readily accessible from this compound, is a valuable pharmacophore found in several clinically important drugs.

While direct synthesis routes may vary, the 2,6-difluorophenyl structural unit is present in molecules such as Pazopanib , a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma. [7][8]The presence of the difluorinated ring is critical for the molecule's binding affinity and overall efficacy. Researchers utilize building blocks like this compound to construct libraries of novel compounds around such privileged scaffolds.

Key Synthetic Transformations: Cross-Coupling Reactions

The selective reactivity of the C-Br bond makes this compound an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern drug discovery and materials science for the construction of C-C and C-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron compound. The following is a representative protocol for the Suzuki coupling of this compound with an arylboronic acid. [9][10] Representative Protocol: Suzuki-Miyaura Coupling

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 equivalents).

-

Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equivalents).

-

Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 v/v).

-

Purge the flask with the inert gas for several minutes.

-

Heat the reaction mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2,6-difluorobiphenyl derivative.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, a crucial transformation for synthesizing anilines and their derivatives, which are common substructures in pharmaceuticals. [6][11] Representative Protocol: Buchwald-Hartwig Amination

-

In a glovebox or under a stream of inert gas, add this compound (1.0 equivalent), the desired amine (1.2 equivalents), a palladium precatalyst such as Pd₂(dba)₃ (0.02 equivalents), a suitable phosphine ligand (e.g., XPhos, 0.04 equivalents), and a base like sodium tert-butoxide (NaOtBu) (1.4 equivalents) to a dry Schlenk tube. [12]2. Add anhydrous, degassed toluene or 1,4-dioxane as the solvent.

-

Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature, dilute with an organic solvent, and quench with water.

-

Separate the organic layer, extract the aqueous layer, and wash the combined organic layers with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the N-aryl-2,6-difluoroaniline derivative.

Caption: Key cross-coupling reactions of this compound and their applications.

Spectroscopic Characterization

Accurate characterization of starting materials and products is essential for reproducible and reliable research. The following section provides typical spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is relatively simple, showing a multiplet for the aromatic protons. The chemical shifts are influenced by the deshielding effects of the adjacent fluorine and bromine atoms.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms of the benzene ring. The carbon atoms directly bonded to the halogens will show characteristic shifts and coupling to fluorine. The ipso-carbon attached to bromine is typically observed around 108-110 ppm, while the carbons attached to fluorine are significantly downfield.

-

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique for characterizing fluorinated compounds. This compound will exhibit a single resonance in the ¹⁹F NMR spectrum, as the two fluorine atoms are chemically equivalent. A literature reference reports the ¹⁹F chemical shift in CDCl₃. [13]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorptions for the aromatic ring and the carbon-halogen bonds. Key vibrational modes include C-H stretching of the aromatic ring (typically above 3000 cm⁻¹), C=C stretching within the aromatic ring (in the 1400-1600 cm⁻¹ region), and strong absorptions corresponding to the C-F and C-Br bonds, which are typically found in the fingerprint region (below 1300 cm⁻¹). [14]

Conclusion

This compound is a powerful and versatile chemical intermediate with significant applications in drug discovery, materials science, and agrochemical development. Its value is derived from the chemoselective reactivity of the C-Br bond in the presence of two ortho C-F bonds, enabling its use as a scaffold for introducing the valuable 2,6-difluorophenyl moiety into complex molecules. A comprehensive understanding of its properties, synthesis, and reactivity, as detailed in this guide, is paramount for researchers aiming to exploit its full synthetic potential. By providing field-proven insights and detailed protocols, this guide serves as a self-validating resource for scientists and developers working at the forefront of chemical innovation.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- SpectraBase. (n.d.). This compound. Wiley-VCH GmbH.

- Wikipedia. (n.d.). Sandmeyer reaction.

- Hartwig, J. F. (2010).

- YouTube. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video].

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- Chowdhury, M. A., et al. (2009). Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. Journal of Medicinal Chemistry, 52(6), 1525–1529.

- Zenodo. (2020). SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB.

- PubMed. (2018). Synthesis and characterization of four process impurities in pazopanib.

- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.

- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.

- The Royal Society of Chemistry. (n.d.). Electronic Supporting Information.

- ResearchGate. (2025). A Novel Practical Synthesis of Pazopanib: An Anticancer Drug.

- Wikipedia. (n.d.). Buchwald–Hartwig amination.

- ACS Publications. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews.

- RSC Publishing. (2025). C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Organic Chemistry Frontiers.

- PubChem. (n.d.). This compound IR Spectra. National Center for Biotechnology Information.

- Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR.

- PubChem. (n.d.). 1-Bromo-2,4-difluorobenzene. National Center for Biotechnology Information.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- University of Wisconsin-Madison. (n.d.). 1H NMR Chemical Shifts. Department of Chemistry.

- NIST. (n.d.). p-Bromofluorobenzene. NIST Chemistry WebBook.

- Google Patents. (n.d.). A novel process for preparation of pazopanib hydrochloride.

- PubMed Central. (n.d.). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis.

- ResearchGate. (n.d.). Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes.

- MIT Open Access Articles. (2015). In-Depth Assessment of the Palladium-Catalyzed Fluorination of Five-Membered Heteroaryl Bromides.

- Google Patents. (n.d.). Process for the preparation of pazopanib or a pharmaceutically acceptable salt thereof.

- ACS Publications. (n.d.). Catalytic Carbon−Halogen Bond Activation: Trends in Reactivity, Selectivity, and Solvation. Journal of Chemical Theory and Computation.

- Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone.

- YouTube. (2022, June 18). Suzuki Coupling Mechanism. [Video].

- PubMed Central. (n.d.). Fluoride-induced redox-switchable behaviour of a palladium(ii)/(iv) couple.

- ACS Publications. (2016). The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. Accounts of Chemical Research.

- University of Wisconsin-Madison. (n.d.). 1H NMR Chemical Shifts. Department of Chemistry.

- ResearchGate. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.

- ResearchGate. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry.

Sources

- 1. Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Experiment 14: Suzuki Coupling – Department of Chemistry – UW–Madison [chem.wisc.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 1-溴-2,6-二氟苯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. nbinno.com [nbinno.com]

- 6. CN102391184A - Synthesis method of celecoxib - Google Patents [patents.google.com]

- 7. rroij.com [rroij.com]

- 8. Synthesis and characterization of four process impurities in pazopanib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 11. zenodo.org [zenodo.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. spectrabase.com [spectrabase.com]

- 14. This compound | C6H3BrF2 | CID 123557 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-Bromo-2,6-difluorobenzene molecular weight

An In-depth Technical Guide to 1-Bromo-2,6-difluorobenzene: A Core Building Block in Modern Synthesis

Introduction

This compound is a halogenated aromatic compound that has emerged as a critical building block in various fields of chemical synthesis, most notably in drug discovery and materials science. Its unique structural arrangement, featuring a bromine atom flanked by two fluorine atoms, imparts a distinct reactivity profile that synthetic chemists can strategically exploit. The strong electron-withdrawing nature of the ortho-fluorine substituents significantly influences the electronic properties of the benzene ring and the reactivity of the carbon-bromine bond, making it a versatile substrate for a multitude of chemical transformations.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the physicochemical properties, synthesis, analytical characterization, key applications, and safe handling protocols for this compound. The insights herein are intended to empower scientists to leverage the full potential of this valuable synthetic intermediate in their research and development endeavors.

Physicochemical Properties and Structural Analysis

The utility of this compound in synthetic chemistry is intrinsically linked to its physical and chemical properties. A thorough understanding of these characteristics is paramount for its effective use in experimental design.

Key Physicochemical Data

| Property | Value | Reference(s) |

| Molecular Weight | 192.99 g/mol | [1][2] |

| CAS Number | 64248-56-2 | [1][3] |

| Molecular Formula | C₆H₃BrF₂ | [1][2] |

| Appearance | Colorless to light yellow liquid | [1][3][4] |

| Density | 1.71 g/mL at 25 °C | [1][3] |

| Boiling Point | 61 °C at 35 mmHg | [1][3] |

| Melting Point | 20 °C | [1] |

| Refractive Index | n20/D 1.51 | [3] |

| Flash Point | 53 °C (127.4 °F) - closed cup | [1][5] |

Structural Insights and Reactivity

The 1-bromo-2,6-difluoro substitution pattern is central to the compound's reactivity. The two ortho-fluorine atoms are powerful electron-withdrawing groups, which polarize the C-Br bond and make the ipso-carbon more electrophilic. This electronic effect facilitates reactions where the bromine atom acts as a leaving group, such as in nucleophilic aromatic substitution and various metal-catalyzed cross-coupling reactions. Furthermore, the steric hindrance provided by the ortho-fluorines can influence the regioselectivity of certain reactions and the conformational preferences of derivative molecules, a feature often exploited in catalyst and drug design.

Synthesis and Purification

While several methods for the synthesis of fluorinated aromatic compounds exist, a common and illustrative approach for preparing compounds like this compound involves a modification of the Schiemann reaction. This pathway typically starts from a corresponding aniline derivative.

Illustrative Synthetic Protocol: Modified Schiemann Reaction

This protocol provides a generalized methodology for the synthesis of aryl fluorides from arylamines, which is a foundational concept for producing structures like this compound.

-

Diazotization of the Amine:

-

The starting aniline (e.g., 2-bromo-6-fluoroaniline, for a related structure) is dissolved in a suitable aqueous acid, such as hydrochloric acid.

-

The solution is cooled to a temperature between -5 °C and 0 °C using an ice-salt bath.

-

A chilled aqueous solution of sodium nitrite (NaNO₂) is added dropwise while vigorously stirring. This process converts the primary amine into a diazonium salt. The temperature must be strictly controlled to prevent the decomposition of the unstable diazonium salt.

-

-

Formation of the Hexafluorophosphate Salt:

-

An aqueous solution of hexafluorophosphoric acid (HPF₆) is added to the diazonium salt solution.

-

This causes the precipitation of the more stable diazonium hexafluorophosphate salt. The precipitate is collected by filtration and washed with cold water and ether to remove impurities.

-

-

Thermal Decomposition (Fluorination):

-

The dried diazonium hexafluorophosphate salt is carefully heated in a suitable high-boiling point, non-coordinating solvent.

-

Upon heating, the salt decomposes, releasing nitrogen gas and forming the desired aryl fluoride through the introduction of a fluorine atom onto the aromatic ring.

-

-

Purification:

-

The reaction mixture is cooled, and the product is isolated, often via steam distillation or solvent extraction.[6]

-

Final purification is typically achieved by fractional distillation under reduced pressure to yield the high-purity this compound.

-

Synthesis Workflow Diagram

Caption: General workflow for aryl fluoride synthesis via a modified Schiemann reaction.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound is essential. Standard analytical techniques provide a detailed fingerprint of the molecule.

| Technique | Expected Signature |

| ¹H NMR | The proton NMR spectrum is relatively simple, showing multiplets in the aromatic region (approx. 6.8-7.4 ppm) corresponding to the three protons on the benzene ring. Coupling with the adjacent fluorine atoms will be observed. |

| ¹³C NMR | The carbon spectrum will display distinct signals for the six aromatic carbons. The carbons bonded to fluorine will show large one-bond C-F coupling constants, and the carbon bonded to bromine will also be clearly identifiable. |

| ¹⁹F NMR | The fluorine NMR spectrum provides a clear signal for the chemically equivalent fluorine atoms, with coupling to the adjacent aromatic protons.[2] |

| IR Spectroscopy | The infrared spectrum will exhibit characteristic absorption bands for C-F stretching (typically in the 1200-1300 cm⁻¹ region) and C-Br stretching (lower frequency), as well as C-H and C=C stretching of the aromatic ring.[2] |

| Mass Spectrometry | The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). |

Protocol: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Instrument Setup:

-

Column: Use a standard non-polar capillary column (e.g., DB-5ms or equivalent).

-

Injector: Set the injector temperature to 250 °C with a split ratio (e.g., 50:1) to prevent column overloading.

-

Oven Program: Begin with an initial oven temperature of 50 °C, hold for 2 minutes, then ramp at a rate of 10 °C/min to a final temperature of 280 °C.

-

Carrier Gas: Use helium at a constant flow rate of 1 mL/min.

-

-

MS Instrument Setup:

-

Ion Source: Use electron ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Analysis: Inject 1 µL of the prepared sample. The resulting chromatogram will show a primary peak corresponding to this compound. Purity can be calculated by integrating the peak area and comparing it to any impurity peaks. The mass spectrum of the main peak should match the expected fragmentation pattern and isotopic distribution.

Core Applications in Research and Development

This compound is a highly valued intermediate due to its utility in constructing complex molecular architectures.

Medicinal Chemistry and Drug Discovery

The incorporation of a difluorophenyl moiety is a widely used strategy in modern drug design. Fluorine atoms can enhance several critical properties of a drug candidate, including:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes, which can prolong the drug's half-life.[7][8]

-

Binding Affinity: Fluorine can engage in favorable interactions (e.g., hydrogen bonds, dipole-dipole) with protein targets, potentially increasing the drug's potency.[9]

-

Lipophilicity and Bioavailability: Strategic fluorination can modulate a molecule's lipophilicity, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.[8][9]

This compound is an ideal precursor for introducing this valuable motif via metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Buchwald-Hartwig, and Stille couplings.[8][9]

Application in Cross-Coupling Reactions

Caption: Use of this compound in metal-catalyzed cross-coupling reactions.

Other Applications

-

Materials Science: It has been used in the synthesis of specialized organoboron compounds like tris(fluorophenyl)boranes, which have applications in frustrated Lewis pair chemistry and as components of organic light-emitting diodes (OLEDs).[3][10]

-

Agrochemicals: The difluorophenyl group is also a feature in some modern pesticides and herbicides, where it can enhance biological activity and environmental stability.[7]

Safety, Handling, and Storage

Due to its hazardous properties, strict adherence to safety protocols is mandatory when working with this compound.

Hazard Identification

| Hazard Class | GHS Code | Description |

| Flammable Liquid | H226 | Flammable liquid and vapor |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

Data sourced from multiple references.[2][4]

Safe Handling and Personal Protective Equipment (PPE)

-

Ventilation: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of vapors.[5][11]

-

Personal Protective Equipment:

-

Eye Protection: Wear chemical splash goggles and a face shield.[5][11]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for integrity before use and dispose of them properly after handling.[5][11]

-

Body Protection: Wear a flame-retardant laboratory coat and closed-toe shoes. For larger quantities, an impervious apron is recommended.[5]

-

-

Ignition Sources: Keep away from open flames, sparks, and hot surfaces. Use spark-proof tools and ground all equipment when transferring large quantities.[5][11]

Safe Handling Workflow

Sources

- 1. anstarmaterial.com [anstarmaterial.com]

- 2. This compound | C6H3BrF2 | CID 123557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 64248-56-2 [chemicalbook.com]

- 4. This compound | 64248-56-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. 1-溴-2,6-二氟苯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Boiling Point of 1-Bromo-2,6-difluorobenzene

For researchers, scientists, and professionals in drug development, a precise understanding of the physicochemical properties of chemical reagents is paramount. This guide provides a detailed exploration of the boiling point of 1-bromo-2,6-difluorobenzene (CAS No. 64248-56-2), a key intermediate in the synthesis of pharmaceuticals, pesticides, and liquid crystal materials.[1] This document moves beyond a simple statement of values to offer a comprehensive understanding of the factors influencing this critical parameter, methodologies for its determination, and a comparative analysis with its structural isomers.

Executive Summary: The Boiling Point of this compound

This compound is a flammable, clear yellow liquid.[2][3] Its molecular formula is C₆H₃BrF₂, and it has a molecular weight of 192.99 g/mol .[4][5] A critical point of clarification regarding its boiling point is that the frequently cited value of 61 °C is at a reduced pressure of 35 mmHg .[6][7] This distinction is crucial for accurate experimental design and process control. An extrapolated boiling point at atmospheric pressure (760 mmHg) would be significantly higher.

| Property | Value | Source |

| CAS Number | 64248-56-2 | [4][5] |

| Molecular Formula | C₆H₃BrF₂ | [4][5] |

| Molecular Weight | 192.99 g/mol | [4][5] |

| Appearance | Clear yellow liquid | [2][3] |

| Boiling Point | 61 °C at 35 mmHg | [6][7] |

| Density | 1.71 g/mL | [1] |

| Refractive Index | n20/D 1.51 (lit.) | [2][5] |

| Flash Point | 53 °C (127.4 °F) - closed cup | [5] |

The Science Behind the Boiling Point: Intermolecular Forces and Molecular Structure

The boiling point of a substance is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[8] This physical property is fundamentally governed by the strength of intermolecular forces.[9][10] For this compound, the primary intermolecular interactions are:

-

Van der Waals Forces (London Dispersion Forces): These are weak, temporary attractive forces that arise from the random movement of electrons, creating transient dipoles. As with all molecules, these forces are present and increase with the size and surface area of the molecule.[9][11]

-

Dipole-Dipole Interactions: The electronegativity difference between the halogen atoms (bromine and fluorine) and the carbon atoms of the benzene ring creates permanent dipoles. The C-F and C-Br bonds are polar, resulting in a net molecular dipole moment and leading to attractive interactions between molecules.[10]

The substitution pattern of the halogens on the benzene ring significantly influences the molecule's overall polarity and, consequently, its boiling point.

Comparative Analysis with Isomers

A deeper understanding of the boiling point of this compound can be gained by comparing it with its structural isomers. This comparison highlights the impact of substituent positioning on intermolecular forces.

| Compound | CAS Number | Boiling Point (°C) |

| 1-Bromo-2,3-difluorobenzene | 38573-88-5 | Not available |

| 1-Bromo-2,4-difluorobenzene | 348-57-2 | 145-146 |

| 1-Bromo-3,4-difluorobenzene | 348-61-8 | 151 |

| 1-Bromo-3,5-difluorobenzene | 461-96-1 | 140 |

Note: The boiling points for the isomers are reported at standard atmospheric pressure.

The significant difference in the reported boiling point of this compound (at reduced pressure) and the atmospheric boiling points of its isomers underscores the importance of specifying the pressure at which a boiling point is measured. While a direct comparison is not possible without the normal boiling point of the 2,6-isomer, the data for the other isomers demonstrate how the relative positions of the fluorine and bromine atoms can influence the boiling point.

Experimental Determination of Boiling Point

The accurate determination of a compound's boiling point is a fundamental laboratory procedure. The following outlines a standard methodology.[8]

Protocol: Boiling Point Determination (Thiele Tube Method)

-

Sample Preparation: A small amount of this compound is placed in a small test tube (fusion tube).

-

Capillary Tube: A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.

-

Apparatus Setup: The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: The Thiele tube is gently heated. As the temperature rises, the air trapped in the capillary tube will expand and slowly bubble out.

-

Observation: The temperature at which a continuous and rapid stream of bubbles emerges from the capillary tube is noted. This is the point at which the vapor pressure of the liquid equals the external pressure.

-

Confirmation: The heat is removed, and the temperature at which the liquid re-enters the capillary tube is recorded. This temperature should be very close to the boiling point.

Caption: Relationship between pressure and boiling point.

Conclusion

The boiling point of this compound is a nuanced physical property that is critically dependent on pressure. The established value of 61 °C at 35 mmHg provides a vital reference for vacuum distillation and other sub-atmospheric applications. For processes conducted at or near atmospheric pressure, a significantly higher boiling point should be anticipated. A thorough understanding of the interplay between molecular structure, intermolecular forces, and external pressure is essential for the safe and effective use of this important chemical intermediate in research and development.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Aribo Biotechnology. (n.d.). CAS: 64248-56-2 Name: this compound.

- LookChem. (n.d.). This compound CAS No.: 64248-56-2.

- Master Organic Chemistry. (2023, October 17). 3 Trends That Affect Boiling Points.

- Open Oregon Educational Resources. (n.d.). 3.3 Melting points and Boiling Points – Introductory Organic Chemistry.

- Chemistry LibreTexts. (n.d.). Boiling Point and Melting Point in Organic Chemistry.

- BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment.

Sources

- 1. anstarmaterial.com [anstarmaterial.com]

- 2. This compound | 64248-56-2 [chemicalbook.com]

- 3. byjus.com [byjus.com]

- 4. This compound | C6H3BrF2 | CID 123557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 98 64248-56-2 [sigmaaldrich.com]

- 6. 2-Bromo-1,3-difluorobenzene, 98% | Fisher Scientific [fishersci.ca]

- 7. This compound , 98% , 64248-56-2 - CookeChem [cookechem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. One moment, please... [chemistrysteps.com]

- 11. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]

An In-depth Technical Guide to the Melting Point of 1-Bromo-2,6-difluorobenzene

This technical guide provides a comprehensive overview of the melting point of 1-Bromo-2,6-difluorobenzene (CAS RN: 64248-56-2), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the physicochemical properties of this compound for its effective application in complex organic synthesis.

Introduction: The Significance of this compound

This compound is a halogenated aromatic compound whose utility in organic synthesis is significant. The strategic placement of the bromine and fluorine atoms on the benzene ring imparts unique reactivity, making it a valuable building block for introducing the 2,6-difluorophenyl moiety into larger molecules. Understanding its physical properties, particularly its melting point, is critical for its proper handling, storage, and application in various synthetic protocols. The melting point serves as a crucial parameter for purity assessment and process control in industrial applications.

Physicochemical Properties of this compound

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The melting point of this compound is consistently reported to be around room temperature, which has implications for its physical state upon storage and handling.

Summary of Reported Melting Point Data

The following table summarizes the melting point of this compound as reported by various chemical suppliers and databases. This consistency across multiple sources provides a high degree of confidence in the reported value.

| Source | Reported Melting Point (°C) | Physical Appearance |

| ChemicalBook[1] | 20 | Clear yellow liquid |

| Sigma-Aldrich[2] | - | Not explicitly stated, but sold as a liquid |

| CymitQuimica[3] | - | Colorless to pale yellow liquid or solid |

Note: The physical state being described as a liquid or a low-melting solid is consistent with a melting point of 20°C, as minor variations in ambient temperature can affect its state.

Causality Behind Experimental Choices in Melting Point Determination

The determination of a melting point, while a routine procedure, requires careful consideration of experimental parameters to ensure accuracy and reproducibility. The choice of methodology and the rate of heating are paramount. For a substance like this compound with a melting point near ambient temperature, specific precautions are necessary.

A slow heating rate (typically 1-2 °C per minute) is crucial as the melting point is approached. This ensures that the temperature of the heating block and the sample are in thermal equilibrium, allowing for an accurate observation of the melting range. A rapid heating rate can lead to a lag between the thermometer reading and the actual temperature of the sample, resulting in an erroneously high and broad melting point range.

Given that this compound may exist as a liquid or a solid that readily melts, the sample preparation for melting point determination requires attention. If the sample is a solid, it can be packed into a capillary tube. If it is a liquid, it may need to be cooled to induce solidification before the determination can begin.

Experimental Protocol for Melting Point Determination

The following is a detailed, self-validating protocol for the accurate determination of the melting point of this compound using a standard digital melting point apparatus.

Materials and Equipment:

-

This compound sample

-

Digital melting point apparatus

-

Capillary tubes (sealed at one end)

-

Mortar and pestle (if the sample is a solid)

-

Spatula

-

Cooling bath (e.g., ice-water bath)

Step-by-Step Methodology:

-

Sample Preparation:

-

If the sample of this compound is a solid, finely grind a small amount to a powder using a mortar and pestle. This ensures uniform packing and heat transfer.

-

If the sample is a liquid, place the sealed capillary tube in a cooling bath to solidify the compound within the tube.

-

-

Capillary Tube Packing:

-

Tap the open end of a capillary tube into the powdered sample to collect a small amount.

-

Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.

-

-

Apparatus Setup:

-

Ensure the digital melting point apparatus is clean and calibrated.

-

Set the starting temperature to approximately 5-10 °C below the expected melting point of 20 °C.

-

Set the heating rate (ramp rate) to a slow value, typically 1-2 °C per minute.

-

-

Melting Point Determination:

-

Insert the packed capillary tube into the sample holder of the apparatus.

-

Begin the heating program.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first droplet of liquid appears (the onset of melting).

-

Continue to observe and record the temperature at which the last solid crystal melts (the clear point).

-

The recorded temperature range is the melting point of the sample.

-

-

Validation and Repetition:

-

For ensuring trustworthiness, perform the measurement in triplicate. The results should be within a narrow range (e.g., ± 0.5 °C) for a pure sample.

-

If the initial determination is broad, it may indicate the presence of impurities.

-

Safety Precautions:

-

Always wear appropriate personal protective equipment (PPE), including safety goggles and gloves, when handling this compound.

-

Handle the compound in a well-ventilated area or a fume hood.

-

Consult the Safety Data Sheet (SDS) for detailed hazard information.

Logical Workflow for Melting Point Determination

The following diagram illustrates the logical workflow for the experimental determination of the melting point of this compound.

Caption: Workflow for the determination of the melting point of this compound.

Conclusion

The melting point of this compound is reliably established at 20 °C . This value is a critical piece of data for any scientist working with this compound, influencing storage conditions, handling procedures, and its application in chemical synthesis. The provided experimental protocol offers a robust and self-validating method for verifying this property, ensuring the quality and purity of the material used in research and development. Adherence to meticulous experimental technique is paramount for obtaining accurate and trustworthy results.

References

Sources

A Comprehensive Technical Guide to the Solubility of 1-Bromo-2,6-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-2,6-difluorobenzene is a pivotal building block in contemporary organic synthesis, particularly valued in the creation of novel pharmaceutical and agrochemical agents. Its utility is, however, fundamentally governed by its behavior in solution. This technical guide provides an in-depth exploration of the solubility characteristics of this compound. Moving beyond a simple tabulation of data, this document elucidates the physicochemical principles that dictate its solubility, offers a robust, self-validating experimental protocol for solubility determination, and contextualizes this data within its practical applications in synthetic chemistry.

Physicochemical Characterization: The Foundation of Solubility

A molecule's solubility is an emergent property derived from its intrinsic structural and electronic features. For this compound, the interplay between the aromatic ring and its halogen substituents is paramount.

Key physicochemical properties are summarized below:

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃BrF₂ | [1] |

| Molecular Weight | 192.99 g/mol | [1] |

| Appearance | Clear yellow liquid | [2] |

| Boiling Point | 61 °C (at 35 mmHg) | [3][4] |

| Melting Point | 20 °C | [3][4][5] |

| Density | ~1.71 g/mL | [3][4][5] |

| Refractive Index | n20/D 1.51 | [2] |

The presence of a bromine atom and two fluorine atoms imparts a significant dipole moment to the molecule. However, the symmetrical placement of the fluorine atoms in relation to the bromine atom on the benzene ring influences the overall molecular polarity. This structure results in a compound that is largely non-polar, a critical factor in predicting its solubility.

Solubility Profile: A "Like Dissolves Like" Perspective

While specific quantitative solubility data for this compound is not extensively published, its solubility can be predicted based on the well-established principle of "like dissolves like."[6] The compound's halogenated aromatic structure suggests poor solubility in highly polar protic solvents like water, and favorable solubility in a range of organic solvents.

Illustrative Solubility Table:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Insoluble to Sparingly Soluble | The non-polar character of the bromodifluorophenyl group dominates over potential weak dipole-dipole interactions. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Very Soluble | Favorable dipole-dipole interactions between the solvent and the C-Br and C-F bonds enhance solubility. |

| Non-Polar | Toluene, Hexane, Diethyl Ether, Dichloromethane (DCM) | Soluble to Very Soluble | Van der Waals forces between the non-polar solvent and the aromatic ring lead to good miscibility. |

Disclaimer: This table is illustrative and based on general chemical principles. For precise applications, experimental verification is strongly recommended.

A Validated Experimental Protocol for Solubility Determination

To obtain accurate and reliable solubility data, a rigorous experimental approach is necessary. The isothermal shake-flask method is a gold-standard technique.[6] This protocol is designed to be self-validating by ensuring that a true equilibrium is reached.

The Isothermal Shake-Flask Methodology

This method involves agitating an excess of the solute with the solvent at a constant temperature until the solution is saturated.

Step-by-Step Protocol:

-

Preparation: In a series of sealed vials, add a known volume of the chosen solvent. To each vial, add an excess amount of this compound. The presence of an undissolved phase is essential to ensure saturation.

-

Equilibration: Place the vials in an isothermal shaker bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: Cease agitation and allow the vials to rest in the isothermal bath for at least 24 hours to ensure complete separation of the saturated solution from the excess undissolved this compound.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant. To avoid contamination from the undissolved phase, it is advisable to use a syringe fitted with a filter (e.g., 0.45 µm PTFE).

-

Quantification: Accurately dilute the aliquot with a suitable solvent and determine the concentration of this compound using a calibrated analytical method such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Convert the measured concentration into the desired solubility units (e.g., mg/mL or g/100mL).

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Practical Implications in Synthetic Chemistry

The solubility of this compound is a critical parameter that directly influences its reactivity and utility in organic synthesis.[2]

-

Reaction Kinetics: In homogeneous catalysis, such as Suzuki or Buchwald-Hartwig cross-coupling reactions, all reactants must be fully dissolved to ensure efficient interaction and optimal reaction rates. Poor solubility can lead to sluggish or incomplete conversions.

-

Reagent Stoichiometry: Inaccurate assumptions about solubility can lead to the use of an effective excess of one reagent, impacting reaction efficiency and complicating purification.

-

Purification: Knowledge of solubility is essential for developing effective purification strategies, such as crystallization or extraction. Choosing an appropriate solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature is key to successful crystallization.

Caption: The Central Role of Solubility in Synthetic Outcomes.

Conclusion

While a comprehensive public database of quantitative solubility data for this compound remains to be compiled, a thorough understanding of its physicochemical properties allows for robust predictions of its behavior in various solvent systems. For applications demanding high precision, the experimental protocol detailed herein provides a reliable framework for generating accurate solubility data. Ultimately, a deep appreciation for the solubility characteristics of this versatile building block is indispensable for its effective and efficient application in the advancement of chemical synthesis and drug discovery.

References

- CHEM 108L. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Santa Monica College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- LookChem. (n.d.). This compound CAS No.: 64248-56-2.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- University of Toronto. (2023, August 31). Solubility of Organic Compounds.

- PubChem. (n.d.). This compound.

- Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.

- PubChem. (n.d.). 1-Bromo-2,4-difluorobenzene.

- Amerigo Scientific. (n.d.). This compound (98%).

- Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene.

Sources

1-Bromo-2,6-difluorobenzene spectral data

An In-depth Technical Guide to the Spectral Data of 1-Bromo-2,6-difluorobenzene

Introduction: Defining the Molecule

This compound (CAS No. 64248-56-2) is a halogenated aromatic compound widely utilized as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its chemical structure, featuring a bromine atom and two flanking fluorine atoms, imparts unique reactivity and properties that are leveraged in creating more complex molecular architectures.

Accurate and unambiguous characterization of this key intermediate is paramount for ensuring the integrity of subsequent synthetic steps and the quality of the final product. This guide provides a comprehensive analysis of the core spectroscopic data—NMR (¹H, ¹³C, ¹⁹F), Infrared (IR), and Mass Spectrometry (MS)—that collectively serve as a definitive fingerprint for this compound. The discussion is framed from an application scientist's perspective, focusing not just on the data itself, but on the causal relationships between molecular structure and spectral output, and the logic behind robust analytical protocols.

Molecular Structure and Symmetry

The substitution pattern of this compound results in a C₂ᵥ symmetry axis passing through the C1-Br and C4-H bonds. This symmetry is a critical determinant of its spectral characteristics, as it renders the two fluorine atoms (at C2 and C6) and the two corresponding protons (at C3 and C5) chemically equivalent.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of this compound in solution. The presence of three different NMR-active nuclei (¹H, ¹³C, and ¹⁹F) provides a rich dataset for comprehensive analysis.

¹H NMR Spectroscopy

The proton NMR spectrum arises from the three protons on the aromatic ring. Due to the molecule's symmetry, the protons at the C3 and C5 positions are chemically equivalent, while the proton at the C4 position is unique. This arrangement constitutes an AA'X spin system when considering only proton-proton coupling, but is further complicated by coupling to the two equivalent fluorine atoms (a BB' system). The resulting spectrum is a complex, second-order multiplet that requires careful analysis.

| Proton Assignment | Chemical Shift (δ) ppm | Splitting Pattern | Coupling Constants (Hz) |

| H-4 (para to Br) | ~7.30 - 7.45 | Multiplet (tt) | J(H,H) ≈ 8-9 Hz, J(H,F) ≈ 6-7 Hz |

| H-3, H-5 (meta to Br) | ~6.90 - 7.05 | Multiplet (ddd) | J(H,H) ≈ 8-9 Hz, J(H,F) ≈ 8-10 Hz |

Note: Exact chemical shifts and coupling constants can vary slightly based on the solvent and spectrometer frequency. Data is synthesized from typical values for similar structures.

Expert Interpretation: The downfield signal corresponds to the H-4 proton, which is situated between two electron-withdrawing fluorine atoms, leading to greater deshielding. The upfield signals are from the equivalent H-3/H-5 protons. The observed splitting pattern is a result of ortho proton-proton coupling (³JHH), meta proton-fluorine coupling (⁴JHF), and para proton-fluorine coupling (⁵JHF). The complexity confirms the substitution pattern, as simpler patterns would be expected for other isomers.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Chloroform-d is a common choice for its excellent solubilizing power for nonpolar to moderately polar organics.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher). Higher fields are crucial for resolving the complex multiplets in this spin system.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse (zg) experiment is sufficient.

-

Temperature: Set to a stable probe temperature, typically 298 K.

-

Sweep Width: Set to cover the aromatic region, typically 0-10 ppm.

-

Number of Scans: 8 to 16 scans are usually adequate for achieving a good signal-to-noise ratio.

-

Relaxation Delay (d1): A delay of 1-2 seconds is appropriate.

-

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to show four distinct signals, corresponding to the four unique carbon environments (C1, C2/C6, C3/C5, and C4). A key feature of this spectrum is the presence of large carbon-fluorine coupling constants (JCF), which split the signals of the fluorine-bearing carbons and adjacent carbons.[1]

| Carbon Assignment | Chemical Shift (δ) ppm | Splitting Pattern (due to C-F coupling) | Coupling Constant (¹JCF) (Hz) |

| C-2, C-6 (C-F) | ~160 - 163 | Doublet (d) | ~250 - 260 |

| C-4 (C-H) | ~130 - 132 | Triplet (t) | ²JCF ≈ 10-15 Hz |

| C-3, C-5 (C-H) | ~115 - 117 | Singlet or narrow multiplet | ⁴JCF is small |

| C-1 (C-Br) | ~105 - 108 | Triplet (t) | ²JCF ≈ 5-8 Hz |

Note: Data synthesized from spectral databases and typical values.[2][3]

Expert Interpretation: The most downfield and strikingly split signal belongs to the carbons directly bonded to fluorine (C2/C6), characterized by a very large one-bond C-F coupling constant. The carbon bearing the bromine atom (C1) is significantly shielded. The differing splitting patterns and chemical shifts for the four carbon signals provide conclusive evidence for the 1-bromo-2,6-difluoro substitution pattern. Standard ¹H-decoupled spectra can be complex, and for definitive assignment, techniques like ¹³C-{¹H, ¹⁹F} triple resonance experiments can be employed to collapse all couplings and yield singlets for each carbon.[1]

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds.[4][5] Due to the molecular symmetry, both fluorine atoms in this compound are chemically equivalent and thus produce a single resonance in the ¹⁹F NMR spectrum.

| Fluorine Assignment | Chemical Shift (δ) ppm | Reference Standard |

| F-2, F-6 | ~ -110 to -115 | CFCl₃ (Trichlorofluoromethane) |

Note: Data referenced from spectral databases.[6]

Expert Interpretation: The single observed signal immediately confirms the chemical equivalence of the two fluorine atoms. This signal will be split into a complex multiplet due to coupling with the aromatic protons (H-3/H-5 and H-4). The chemical shift value is characteristic of a fluorine atom attached to an aromatic ring. The absence of other signals in the ¹⁹F spectrum is a strong indicator of the sample's isomeric purity.

Workflow for Comprehensive NMR Analysis

Caption: Workflow for structural confirmation via NMR.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present. For this compound, the spectrum is dominated by absorptions related to the aromatic ring and the carbon-halogen bonds.

| Frequency Range (cm⁻¹) | Vibration Type | Intensity |

| 3050 - 3100 | Aromatic C-H Stretch | Medium-Weak |

| 1580 - 1610 | Aromatic C=C Stretch | Medium-Strong |

| 1450 - 1480 | Aromatic C=C Stretch | Strong |

| 1200 - 1300 | C-F Stretch | Strong |

| 750 - 800 | C-H Out-of-plane Bend | Strong |

| 550 - 650 | C-Br Stretch | Medium |

Note: Data synthesized from spectral databases.[2]